N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents through a series of reactions such as alkylation, halogenation, and etherification. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used to study its interactions with various biomolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, warranting further investigation.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE include other benzamide derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications.
Uniqueness
What sets N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-2-13-26-19-11-9-17(10-12-19)22(25)24(16-20-7-5-14-27-20)15-18-6-3-4-8-21(18)23/h2-12,14H,1,13,15-16H2 |
InChI Key |
LGKFKBZQZMLEGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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